5,5-Difluorohexan-1-amine
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Overview
Description
5,5-Difluorohexan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexane chain, with an amine group attached to the first carbon
Scientific Research Applications
5,5-Difluorohexan-1-amine has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorohexan-1-amine typically involves the introduction of fluorine atoms into a hexane backbone followed by the incorporation of an amine group. One common method is the difluoromethylation of hexan-1-amine using difluorocarbene reagents. This reaction can be carried out under mild conditions using a base such as potassium carbonate in the presence of a difluorocarbene precursor like chlorodifluoromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form hexan-1-amine by removing the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hexan-1-amine.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Mechanism of Action
The mechanism by which 5,5-Difluorohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
5-Fluorohexan-1-amine: Contains a single fluorine atom, resulting in different chemical and biological properties.
5,5-Dichlorohexan-1-amine: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Hexan-1-amine: Lacks fluorine atoms, making it less hydrophobic and less reactive in certain chemical reactions
Uniqueness: 5,5-Difluorohexan-1-amine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or mono-fluorinated counterparts. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets .
Properties
IUPAC Name |
5,5-difluorohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N/c1-6(7,8)4-2-3-5-9/h2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQNJHXMZABLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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